![molecular formula C12H10FNO2 B1469996 Ácido 1-[(4-fluorofenil)metil]-1H-pirrol-3-carboxílico CAS No. 1537477-90-9](/img/structure/B1469996.png)
Ácido 1-[(4-fluorofenil)metil]-1H-pirrol-3-carboxílico
Descripción general
Descripción
The compound “1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid” is a pyrrole derivative. Pyrrole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrrole moiety .
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos y química medicinal
El anillo de pirrolidina, un componente central del ácido 1-[(4-fluorofenil)metil]-1H-pirrol-3-carboxílico, se utiliza ampliamente en el descubrimiento de fármacos debido a su versatilidad y presencia en compuestos biológicamente activos . La estructura del compuesto permite una exploración eficiente del espacio farmacoforico y contribuye a la estereoquímica de las posibles moléculas de fármacos. Su no planaridad, un fenómeno llamado “pseudorrotación”, aumenta la cobertura tridimensional, lo cual es crucial para la unión a proteínas enantioselectivas.
Síntesis de compuestos biológicamente activos
Este compuesto sirve como precursor en la síntesis de diversas moléculas biológicamente activas, incluidos los antagonistas de quimiocinas y los inhibidores de la colinesterasa y la Aβ-agregación . Estas actividades son esenciales en el desarrollo de tratamientos para afecciones como la enfermedad de Alzheimer y las infecciones bacterianas.
Investigación del cáncer
Los derivados del pirrol, incluidos los relacionados con el ácido 1-[(4-fluorofenil)metil]-1H-pirrol-3-carboxílico, han mostrado promesa en la investigación del cáncer. Exhiben actividad citotóxica contra líneas celulares de cáncer y se pueden usar para desarrollar nuevos agentes anticancerígenos . La capacidad del compuesto para modificarse en diversos análogos permite el desarrollo de terapias dirigidas.
Terapeútica gastrointestinal
La investigación ha indicado que los derivados del pirrol pueden actuar como potentes inhibidores de la H+, K±ATPasa, ofreciendo una nueva vía para el desarrollo de inhibidores de la secreción de ácido gástrico . Estos inhibidores podrían ofrecer potencialmente efectos más potentes y duraderos que los inhibidores de la bomba de protones actuales, proporcionando alivio para los trastornos gastrointestinales.
Agentes antimicrobianos
La flexibilidad estructural de los compuestos basados en el pirrol los hace adecuados para la creación de agentes antimicrobianos. Su capacidad para inhibir enzimas clave en los patógenos puede conducir al desarrollo de nuevos antibióticos y medicamentos antifúngicos .
Trastornos neurológicos
El papel del compuesto en la síntesis de derivados de pirimidina, que actúan como inhibidores de la colinesterasa, destaca su posible aplicación en el tratamiento de trastornos neurológicos . Al inhibir la colinesterasa, estos derivados pueden mejorar los síntomas de enfermedades como la miastenia grave y la enfermedad de Alzheimer.
Direcciones Futuras
Given the pharmacological potential of pyrrole and its derivatives, future research could focus on the synthesis and biological activity of “1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid”. This could include exploring its potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid may also interact with various biological targets.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and thereby modulating its activity.
Cellular Effects
The effects of 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in inflammatory responses, thereby affecting the overall inflammatory state of the cell . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid exerts its effects through several mechanisms. One primary mechanism involves binding interactions with specific biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the context . For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s activity. Alternatively, it may induce conformational changes in the enzyme that enhance its activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. Threshold effects have been identified, indicating specific dosage levels at which the compound transitions from being beneficial to harmful.
Metabolic Pathways
1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in the metabolism of fatty acids, leading to changes in lipid levels within the cell. Additionally, it may affect the production of reactive oxygen species, thereby influencing oxidative stress responses.
Transport and Distribution
The transport and distribution of 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is a critical factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZLMYGFPMRTAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469914.png)
![1-[(diethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469916.png)
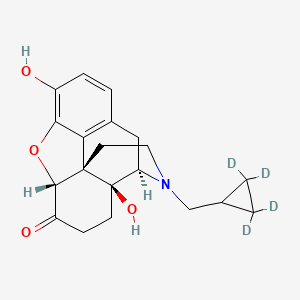

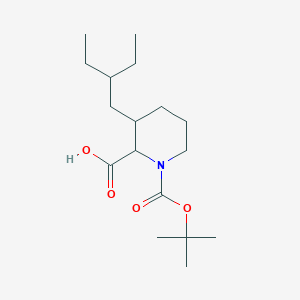
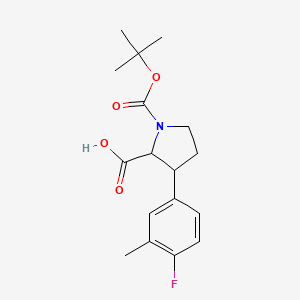

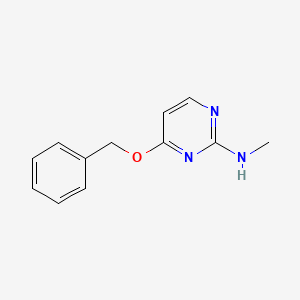
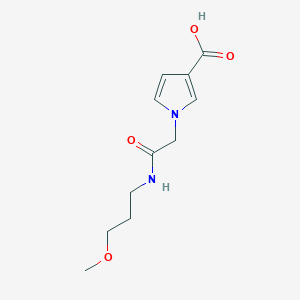
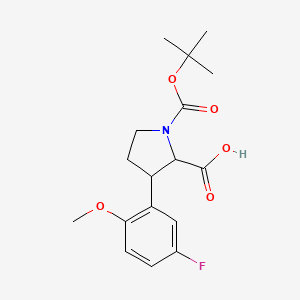
![2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469931.png)
![8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1469933.png)
![3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B1469934.png)
